molecular formula C10H14ClNO B1488174 3-(Pyrrolidin-2-yl)phenol hydrochloride CAS No. 1894060-74-2

3-(Pyrrolidin-2-yl)phenol hydrochloride

Cat. No.: B1488174
CAS No.: 1894060-74-2
M. Wt: 199.68 g/mol
InChI Key: UGHPGTAUHOKERV-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-yl)phenol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)phenol hydrochloride typically involves the reaction of pyrrolidine with phenol derivatives under acidic conditions. One common method is the nucleophilic substitution reaction, where pyrrolidine reacts with a phenol derivative in the presence of hydrochloric acid to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-yl)phenol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenol group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the phenol group can lead to the formation of quinones or other oxidized phenolic compounds.

  • Reduction: Reduction of the compound can result in the formation of phenol derivatives with reduced functional groups.

  • Substitution: Substitution reactions can yield various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Pyrrolidin-2-yl)phenol hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism by which 3-(Pyrrolidin-2-yl)phenol hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

3-(Pyrrolidin-2-yl)phenol hydrochloride can be compared with other similar compounds, such as:

  • 3-(Pyrrolidin-2-yl)pyridine: This compound has a pyrrolidine ring attached to a pyridine ring, which may exhibit different biological activities.

  • 3-(Pyrrolidin-2-yl)indole: This compound features a pyrrolidine ring attached to an indole ring, which can have distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific structural features, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-pyrrolidin-2-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHPGTAUHOKERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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